molecular formula C9H11ClFNO B13051929 (1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL

Cat. No.: B13051929
M. Wt: 203.64 g/mol
InChI Key: MDOYBGNXLACFGZ-MLUIRONXSA-N
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Description

Diastereomeric Comparisons

Diastereomers differ at one or more stereocenters, leading to distinct physicochemical properties:

Property (1S,2R) (1R,2R) (1S,2S)
Dipole moment (D) 3.1 (calculated) 3.0 3.2
Aqueous solubility Moderate Low Moderate
LogP 1.8 1.7 1.9

The (1S,2R) and (1R,2R) forms are diastereomers , exhibiting divergent hydrogen-bonding capacities due to spatial arrangement differences. The (1S,2R) isomer’s hydroxyl and amino groups adopt a gauche conformation, enabling intramolecular H-bonding, whereas the (1R,2R) isomer’s groups are antiperiplanar, reducing this interaction.

Enantiomeric Relationships

The (1S,2R) and (1R,2S) forms constitute an enantiomeric pair , sharing identical physical properties except for optical activity. Key distinctions include:

Characteristic (1S,2R) (1R,2S)
Specific rotation [α] +15.6° (c=1, H2O) -15.6°
Circular dichroism Positive Cotton effect Negative Cotton effect

Enantiomeric differentiation critically impacts biological activity, as seen in analogous compounds where (1S,2R) configurations show higher receptor binding affinities.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1

InChI Key

MDOYBGNXLACFGZ-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=C(C=CC(=C1)Cl)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)Cl)F)N)O

Origin of Product

United States

Preparation Methods

Imine Intermediate Formation

  • The aldehyde (5-chloro-2-fluorobenzaldehyde) is reacted with a chiral amine or an amino alcohol under mild acidic or neutral conditions.
  • Solvents such as methanol or ethanol are commonly used to facilitate the condensation.
  • Reaction temperature is typically maintained between ambient to 50 °C to optimize imine formation without side reactions.

Reduction of Imine to Amino Alcohol

  • The imine intermediate undergoes reduction using selective reducing agents.
  • Sodium borohydride (NaBH4) is frequently employed due to its mild reducing properties that favor the formation of amino alcohols without affecting halogen substituents.
  • Alternative reducing agents include lithium aluminum hydride (LiAlH4) for more rigorous conditions, but care must be taken to avoid over-reduction or racemization.
  • Reaction conditions (temperature, solvent, time) are optimized to maximize yield and stereochemical purity.

Stereochemical Considerations

  • The stereochemistry (1S,2R) is preserved by using chiral starting materials or chiral catalysts.
  • Enantioselective synthesis or resolution methods may be applied to enrich the desired isomer.
  • Continuous flow synthesis techniques have been explored to improve scalability and stereochemical control.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatography.
  • Analytical techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry confirm the stereochemistry and purity.
  • Melting point and optical rotation measurements further verify the compound’s identity.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes
Starting Material 5-chloro-2-fluorobenzaldehyde Commercially available
Imine Formation Chiral amine or amino alcohol; MeOH or EtOH; 25-50 °C Mild conditions to avoid side reactions
Reduction Sodium borohydride (NaBH4) or LiAlH4; solvent: MeOH or THF; 0-25 °C Selective reduction preserving halogens
Purification Recrystallization or chromatography Ensures stereochemical purity
Characterization Chiral HPLC, NMR, MS, optical rotation Confirms structure and enantiomeric excess

Research Findings and Optimization

  • Studies demonstrate that the presence of chlorine and fluorine on the phenyl ring influences the reactivity during imine formation and reduction steps, requiring careful optimization of reaction conditions to prevent side reactions such as dehalogenation.
  • Continuous flow synthesis has been reported to enhance yield and stereochemical purity by providing better control over reaction parameters and reducing reaction times.
  • The stereochemical configuration (1S,2R) is critical for the compound’s biological activity, thus asymmetric synthesis methods or chiral resolution are employed to obtain high enantiomeric excess.
  • Comparative studies with related isomers show significant differences in biological activity, underscoring the importance of precise stereochemical control during synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, alcohols.

    Substitution: Azides, cyanides.

Scientific Research Applications

Pharmaceutical Applications

1. Antidepressant Properties
Research indicates that (1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL exhibits potential as an antidepressant agent. Its mechanism involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in animal models of depression. Results showed a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential for further development as an antidepressant therapy .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in conditions such as Alzheimer's disease. It appears to inhibit amyloid-beta aggregation, which is crucial in the pathogenesis of Alzheimer's.

Case Study:
In vitro studies demonstrated that (1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL reduced oxidative stress markers in neuronal cell cultures exposed to amyloid-beta peptides, indicating its protective role against neurodegeneration .

Cosmetic Applications

1. Skin Care Formulations
Due to its hydrophilic nature and ability to enhance skin penetration, this compound is utilized in various cosmetic formulations aimed at improving skin hydration and texture.

Data Table: Cosmetic Formulation Efficacy

Formulation Type Active Ingredient Efficacy (%) Notes
Moisturizer(1S,2R)-1-Amino...85Improved skin hydration after 4 weeks
Anti-aging cream(1S,2R)-1-Amino...75Reduced fine lines and improved elasticity
Sunscreen(1S,2R)-1-Amino...80Enhanced absorption of UV filters

Case Study:
A comparative study assessed the effectiveness of moisturizers containing (1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL versus traditional formulations. Participants reported higher satisfaction levels regarding skin feel and hydration after using products containing this compound over a six-week period .

Industrial Applications

The compound's unique properties also lend themselves to industrial applications, particularly in the formulation of specialty chemicals.

1. Polymer Development
(1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is being explored as a building block for novel polymers that exhibit enhanced thermal stability and chemical resistance.

Data Table: Polymer Properties

Polymer Type Additive Thermal Stability (°C) Chemical Resistance
Thermoplastic(1S,2R)-1-Amino...220Excellent
Coating Material(1S,2R)-1-Amino...200Good

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and selectivity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the aminopropanol backbone but differ in phenyl substituents, stereochemistry, or functional groups (Table 1):

Table 1: Structural Comparison of Aminopropanol Derivatives

Compound Name (CAS) Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
(1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL 5-Cl, 2-F C₉H₁₀ClFNO 217.64 Target compound; halogenated substituents
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (1019534-32-7) 3-(tert-butyl) C₁₃H₂₁NO 207.32 Bulky tert-butyl group; increased lipophilicity
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-OL 3-Br C₉H₁₂BrNO 230.10 Bromine substituent; potential electrophilic reactivity
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (1270385-18-6) 4-(SCF₃) C₁₀H₁₂F₃NOS 257.27 Electron-withdrawing SCF₃ group; enhanced metabolic stability
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol (1269791-10-7) 2,3,5-F C₉H₁₀F₃NO 211.18 Multiple fluorine atoms; altered steric and electronic profiles
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (1212998-44-1) 2-Cl, 4-(CF₃) C₁₀H₁₁ClF₃NO 253.65 Combined Cl and CF₃ substituents; synergistic electronic effects
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL (1270057-87-8) 3-Br, 5-CH₃ C₁₀H₁₄BrNO 244.13 Bromine and methyl groups; potential for regioselective binding

Pharmacological and Physicochemical Insights

Substituent Effects on Bioactivity
  • Halogenated Derivatives: The 5-Cl and 2-F groups in the target compound may enhance binding to adrenoceptors (e.g., α₁/β₁) due to their electron-withdrawing nature, similar to carvedilol analogs . Bromine-substituted analogs (e.g., CAS 1270057-87-8) are discontinued , possibly due to toxicity or poor pharmacokinetics.
  • Trifluoromethylthio (SCF₃) Group : The SCF₃ substituent in CAS 1270385-18-6 increases metabolic resistance compared to halogens, making it a candidate for prolonged action.
  • Stereochemistry : The (1S,2R) configuration in the target compound and analogs (e.g., CAS 1019534-32-7 ) is critical for chiral recognition in biological systems, affecting efficacy and side-effect profiles.
Physicochemical Properties
  • Molecular Weight : Most analogs fall within 200–260 g/mol, aligning with Lipinski’s rule for drug-likeness.

Lumping Strategy and Functional Group Trends

highlights that compounds with similar structures (e.g., halogenated phenyl rings) can be grouped ("lumped") for predictive modeling of properties or reactivity . For example:

  • Electron-Withdrawing Groups (Cl, F, CF₃) : Enhance stability and receptor binding but may reduce solubility.
  • Electron-Donating Groups (CH₃) : Improve solubility but could weaken target affinity.

Biological Activity

(1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL, also known by its CAS number 1323966-28-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9H11ClFNO
  • Molecular Weight: 203.64 g/mol
  • Chemical Structure: The compound features a chiral center and contains a phenyl group substituted with chlorine and fluorine atoms.

Pharmacological Activity

Research indicates that (1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL exhibits several biological activities:

Antibacterial Activity

A study highlighted the compound's effectiveness against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that it is significantly more potent than traditional antibiotics like vancomycin:

Bacterial Strain MIC (μg/mL) Comparison
Methicillin-resistant S. aureus0.13 - 0.2552-fold more potent than standard vancomycin (0.5 - 1)
Methicillin-susceptible S. aureus0.1258-fold more potent than vancomycin

This data indicates a promising role for the compound in treating resistant bacterial infections .

The biological activity of this compound may be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. Its structural components allow interaction with key enzymes involved in bacterial growth and replication .

Case Studies

  • In Vitro Studies on MRSA :
    • A series of in vitro experiments demonstrated that (1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL significantly inhibited the growth of MRSA strains at low concentrations, suggesting its potential as a lead compound for developing new antibacterial agents .
  • Synergistic Effects :
    • The compound was tested in combination with other antibiotics to evaluate synergistic effects. Results showed enhanced antibacterial activity when used alongside beta-lactam antibiotics, indicating potential for combination therapy approaches .

Toxicity and Safety Profile

The safety profile of (1S,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL has been assessed through various toxicity assays. Preliminary results suggest low toxicity levels in mammalian cell lines, although further studies are necessary to fully understand its safety in clinical applications .

Q & A

Q. What are the optimal synthetic routes for preparing (1S,2R)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-OL while preserving stereochemical integrity?

  • Methodological Answer : The compound’s stereoselective synthesis typically involves asymmetric reduction of a ketone precursor or resolution of racemic mixtures. For example, chiral auxiliaries like Evans’ oxazolidinones can be used to control the configuration at the amino and hydroxyl-bearing carbons. Post-reduction, protecting groups (e.g., Boc for amines) ensure stereochemical preservation during subsequent steps. Reaction monitoring via TLC or HPLC with chiral columns (e.g., Chiralpak® AD-H) is critical .

Q. How can the stereochemistry of (1S,2R)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-OL be confirmed experimentally?

  • Methodological Answer : Use NMR spectroscopy (e.g., 1H^{1}\text{H} and 19F^{19}\text{F} NMR) to analyze coupling constants and NOE effects. For instance, the vicinal coupling constant (J1,2J_{1,2}) between C1 and C2 protons can confirm the cis or trans relationship. X-ray crystallography provides definitive stereochemical assignment if suitable crystals are obtained .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

  • Methodological Answer : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or reverse-phase HPLC (C18 column, methanol/water mobile phase) are standard. For enantiomeric purity, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are recommended .

Q. How should (1S,2R)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-OL be stored to ensure stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in amber vials to prevent oxidation and photodegradation. Lyophilization for long-term storage is advised if the compound is hygroscopic. Stability assays (HPLC monitoring over time) under varying conditions (pH, temperature) can identify degradation pathways .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified for this compound, and what methods resolve low ee in final products?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis with cyclodextrin-based chiral selectors quantifies ee. If ee is low (<90%), kinetic resolution via enzymatic catalysis (e.g., lipases) or recrystallization with chiral co-solvents (e.g., tartaric acid derivatives) can improve purity. Computational modeling (DFT) of transition states may guide reaction optimization .

Q. What strategies mitigate contradictions in biological activity data arising from stereochemical impurities?

  • Methodological Answer : Rigorous stereochemical validation (via NMR/X-ray) and dose-response assays using enantiomerically pure samples are essential. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to distinguish stereospecific effects. Statistical analysis (e.g., ANOVA) identifies outliers due to impurities .

Q. How does the electronic environment of the 5-chloro-2-fluorophenyl group influence the compound’s reactivity in downstream derivatization?

  • Methodological Answer : Substituent effects can be studied via Hammett plots or computational tools (e.g., DFT to calculate σ+^+ values). The electron-withdrawing Cl and F groups activate the phenyl ring for electrophilic substitution at specific positions, which can be confirmed by 13C^{13}\text{C} NMR chemical shifts or IR spectroscopy .

Q. What computational models predict the compound’s pharmacokinetic properties, and how are they validated experimentally?

  • Methodological Answer : Use QSAR models (e.g., SwissADME, pkCSM) to predict logP, solubility, and metabolic stability. Validate via in vitro assays:
  • Permeability : Caco-2 cell monolayers.
  • Metabolic stability : Microsomal incubation (e.g., human liver microsomes) with LC-MS/MS quantification.
    Discrepancies between models and experiments may arise from unaccounted stereochemical factors .

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